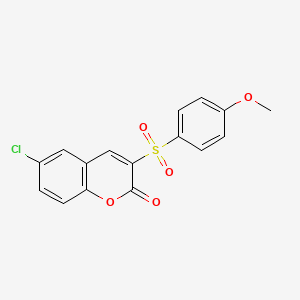

6-chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Description

6-Chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6 of the coumarin core and a 4-methoxybenzenesulfonyl group at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methoxybenzene moiety may further modulate lipophilicity, influencing pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIGEGNPIZLIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 6-chlorochromone with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituents at positions 3 and 4. Below is a comparison of key analogues:

Key Observations:

- Antifungal Activity : The indole-carbonyl substituent in the analogue from [1] demonstrates potent antifungal activity, suggesting that electron-rich aromatic systems at position 3 may enhance interactions with fungal targets. The sulfonyl group in the target compound could offer similar or divergent activity depending on its electronic profile.

- Antiplasmodial Potential: The oxadiazole-pyridinyl substituent in [13] highlights the role of heterocyclic groups in targeting pathogen-specific mechanisms, such as riboswitches. The sulfonyl group in the target compound may lack this specificity but could exhibit broader-spectrum activity.

- Synthetic Accessibility : The trifluoromethyl analogue [16] was synthesized with moderate yield (40%) via palladium catalysis, whereas the thiazole-containing compound in [2] achieved 85% yield. This suggests that the sulfonyl group’s introduction may require optimized conditions for scalability.

Physicochemical Properties

- The sulfonyl group, while electron-withdrawing, may enhance solubility in polar solvents compared to hydrophobic substituents like indole-carbonyl.

- Thermal Stability : The thiazole-containing compound in [2] has a melting point of 174–176°C, indicating high crystallinity. The target compound’s stability may vary based on the sulfonyl group’s conformational flexibility.

Biological Activity

6-Chloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves an acylation reaction using 6-chlorochromone and 4-methoxybenzenesulfonyl chloride. The reaction is facilitated by a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions, often in solvents like dichloromethane. The purification of the compound is usually achieved through recrystallization or column chromatography to ensure high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related chromone derivatives. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, a study reported that certain flavonol derivatives induced apoptosis in lung cancer cells (A549) through mitochondrial pathways and caspase activation, suggesting that modifications similar to those in this compound could enhance anticancer efficacy .

Table 1: Anticancer Activity of Chromone Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |

| 5-FU | 4.98 | Standard chemotherapy agent |

| 6k | 3.14 | Apoptosis induction |

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Specific chromone derivatives have demonstrated the ability to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. For example, enzyme inhibition studies indicate that chromones can modulate various biochemical pathways, potentially leading to new treatments for metabolic disorders.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity.

- Pathways Involved : It influences signal transduction and gene expression pathways, which are crucial for cellular responses to stress and apoptosis.

- Mode of Action : The exact mechanism can vary; for instance, in enzyme inhibition, it may prevent substrate binding by occupying the active site.

Case Studies and Research Findings

Several studies have focused on the biological activity of chromone derivatives, including those similar to this compound:

- Study on Lung Cancer : Research indicated that certain flavonol derivatives exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for further investigation into their use as anticancer agents .

- Enzyme Interaction Studies : Chromones have been evaluated for their ability to inhibit specific enzymes related to cancer metabolism and inflammation, providing insights into their potential therapeutic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.